Dichlorobis(tributylphosphine)nickel(II)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorobis(tributylphosphine)nickel(II) is typically synthesized by reacting nickel(II) chloride with tributylphosphine. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine. The general reaction can be represented as: [ \text{NiCl}_2 + 2 \text{PBu}_3 \rightarrow \text{NiCl}_2(\text{PBu}_3)_2 ] where PBu3 represents tributylphosphine .
Industrial Production Methods
Industrial production of tributylphosphine involves the addition of phosphine to 1-butene, which proceeds via a free radical mechanism. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(tributylphosphine)nickel(II) undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form the corresponding phosphine oxide.
Substitution: Can undergo ligand exchange reactions with other phosphines or ligands.
Coupling Reactions: Acts as a catalyst in cross-coupling reactions, such as the Suzuki reaction.
Common Reagents and Conditions
Oxidation: Typically involves exposure to atmospheric oxygen or other oxidizing agents.
Substitution: Requires the presence of other ligands or phosphines under inert conditions.
Coupling Reactions: Often involves the use of Grignard reagents or organoborates under specific catalytic conditions.
Major Products Formed
Oxidation: Tributylphosphine oxide.
Substitution: Various nickel-phosphine complexes.
Coupling Reactions: Coupled organic products, such as biaryls in the Suzuki reaction.
Scientific Research Applications
Dichlorobis(tributylphosphine)nickel(II) is widely used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: Used as a catalyst in cross-coupling reactions, hydrosilylations, and polymerizations.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals through catalytic processes.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of dichloronickel;tributylphosphane involves its role as a catalyst in various chemical reactions. The nickel center facilitates the formation and breaking of chemical bonds, while the tributylphosphine ligands stabilize the complex and enhance its reactivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Similar Compounds
Dichlorobis(triphenylphosphine)nickel(II): Another nickel-phosphine complex with similar catalytic properties but different ligands.
Dichloro(1,2-bis(diphenylphosphino)ethane)nickel: A nickel complex with diphosphine ligands, used in similar catalytic applications.
Dichloro(1,3-bis(diphenylphosphino)propane)nickel: Another nickel complex with diphosphine ligands, also used as a catalyst.
Uniqueness
Dichlorobis(tributylphosphine)nickel(II) is unique due to its specific ligand environment, which provides distinct steric and electronic properties. This uniqueness allows it to catalyze certain reactions more efficiently compared to other nickel-phosphine complexes .
Properties
IUPAC Name |
dichloronickel;tributylphosphane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H27P.2ClH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFOFXWYYUNJOZ-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Ni]Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54Cl2NiP2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15274-43-8 |
Source
|
Record name | Dichlorobis(tributylphosphine)nickel(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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